molecular formula C20H21BrN4O2S2 B11456606 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B11456606
M. Wt: 493.4 g/mol
InChI Key: GEKOVEUUATZWOA-UHFFFAOYSA-N
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Description

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, which is achieved through a series of cyclization reactions. Key steps include:

    Formation of the Tricyclic Core: This involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic structure.

    Introduction of Functional Groups: Amino, ethyl, and methyl groups are introduced through nucleophilic substitution reactions.

    Thioether Formation: The sulfanyl group is incorporated via a thiolation reaction, often using thiol reagents.

    Acetamide Formation: The final step involves the acylation of the intermediate with 4-bromophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom in the phenyl ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tricyclic structure makes it an interesting subject for synthetic organic chemistry research.

Biology

Biologically, the compound’s structural features suggest potential activity as a pharmacophore. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the amino and sulfanyl groups suggests possible activity against certain diseases, including cancer and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic core and functional groups allow it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
  • 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the bromine atom in the phenyl ring may enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C20H21BrN4O2S2

Molecular Weight

493.4 g/mol

IUPAC Name

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C20H21BrN4O2S2/c1-3-20(2)8-13-14(9-27-20)29-18-16(13)17(22)24-19(25-18)28-10-15(26)23-12-6-4-11(21)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,23,26)(H2,22,24,25)

InChI Key

GEKOVEUUATZWOA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=O)NC4=CC=C(C=C4)Br)C

Origin of Product

United States

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